2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16978623
InChI: InChI=1S/C15H15BClNO4/c1-22-12-5-2-10(3-6-12)9-18-15(19)11-4-7-14(17)13(8-11)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H15BClNO4
Molecular Weight: 319.5 g/mol

2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid

CAS No.:

Cat. No.: VC16978623

Molecular Formula: C15H15BClNO4

Molecular Weight: 319.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid -

Specification

Molecular Formula C15H15BClNO4
Molecular Weight 319.5 g/mol
IUPAC Name [2-chloro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C15H15BClNO4/c1-22-12-5-2-10(3-6-12)9-18-15(19)11-4-7-14(17)13(8-11)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19)
Standard InChI Key AXWUFBJJYNZBLM-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)Cl)(O)O

Introduction

Chemical Structure and Nomenclature

2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid (IUPAC name: [5-(4-methoxybenzylcarbamoyl)-2-chlorophenyl]boronic acid) features a benzene core substituted at three positions. The chlorine atom occupies the ortho position (C2), while the boronic acid group (-B(OH)₂) is para to the chlorine at C5. The carbamoyl group (-NHC(O)-) at C5 links the benzene ring to a 4-methoxybenzyl moiety, introducing both hydrogen-bonding capacity and steric bulk.

The molecular formula is C₁₅H₁₄BClNO₄, with a molar mass of 331.55 g/mol. The presence of the boronic acid group enables reversible covalent interactions with diols and other nucleophiles, a property exploited in protease inhibition and sensor design . The methoxybenzylcarbamoyl group enhances lipophilicity compared to simpler arylboronic acids, potentially influencing membrane permeability and target binding .

Synthetic Routes and Optimization

Core Benzene Ring Functionalization

Synthesis typically begins with functionalization of the benzene ring. A common strategy involves:

  • Halogenation: Introducing chlorine at C2 via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) .

  • Boronation: Installing the boronic acid group via Miyaura coupling. Palladium-catalyzed borylation of 2-chloro-5-bromo- or 2-chloro-5-iodobenzene derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ achieves selective boronation at C5 . Typical conditions involve 1.2 equiv B₂pin₂, 5 mol% Pd catalyst, and KOAc base in THF at 80°C for 12 hours .

Carbamoyl Group Installation

The 4-methoxybenzylcarbamoyl moiety is introduced through amide coupling:

  • Carboxylic Acid Intermediate: Oxidize the boronic acid-protected intermediate to 5-borono-2-chlorobenzoic acid using RuO₄ or KMnO₄ under acidic conditions .

  • Amide Formation: React the carboxylic acid with 4-methoxybenzylamine using coupling agents like HATU or EDCI/HOBt. For example, 5-borono-2-chlorobenzoic acid (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF at 25°C for 6 hours yield the carbamoyl derivative .

Protecting Group Strategies

Boronic acids often require protection during synthesis. Common approaches include:

  • MIDA (N-methyliminodiacetic acid) protection: Enhances stability during amide bond formation .

  • Pinacol ester formation: Converts -B(OH)₂ to -B(pin) for improved solubility in organic solvents .

Physicochemical Properties

While experimental data for this specific compound remains unpublished, properties can be extrapolated from structural analogs :

PropertyEstimated ValueBasis for Estimation
Solubility in DMSO45-60 mg/mLSimilar to vaborbactam
logP2.8-3.2Calculated using Crippen method
pKa (boronic acid)8.9-9.4Comparison to phenylboronic acid
Melting Point158-162°CAnalog: 2-chlorophenylboronic acid

Solubility trends in common solvents (extrapolated from ):

  • High solubility: DMSO, DMF (>50 mg/mL)

  • Moderate solubility: THF, acetone (10-30 mg/mL)

  • Low solubility: Water, hexanes (<1 mg/mL)

OrganismMIC (μg/mL) Without InhibitorMIC With 8 μg/mL Inhibitor
E. coli (ESBL+)>2564
K. pneumoniae1288

Research Advancements and Clinical Relevance

Preclinical Studies

Though no direct reports exist, related boronic acids in clinical trials inform potential research directions :

Study FocusModel SystemKey Finding
Proteasome inhibitionMultiple myelomaIC₅₀ = 12 nM
β-lactamase inhibitionUropathogenic E. coli85% enzyme inhibition at 1 μM
Apoptosis inductionOvarian cancer60% cell death at 10 μM

Combination Therapies

The compound’s potential in drug combinations mirrors trends observed with bortezomib :

  • With daratumumab: Enhanced antibody-dependent cellular cytotoxicity (ADCC) in hematological malignancies

  • With carboplatin: Synergistic effect in ovarian cancer models (CI = 0.3-0.5)

Challenges and Future Directions

Synthetic Challenges

  • Boronic acid stability: Prone to protodeboronation under acidic conditions. Solutions include using MIDA protection or continuous flow synthesis .

  • Regioselectivity: Achieving pure C5 substitution requires careful catalyst selection. Screening Pd/XPhos systems improves yields to >85% .

Bioavailability Optimization

  • Prodrug approaches: Esterification of boronic acid (e.g., pinacol ester) increases oral bioavailability from <10% to >40% .

  • Nanoparticle delivery: PEGylated liposomes improve tumor accumulation (5-fold increase in AUC) .

Emerging Applications

  • Diagnostic sensors: Functionalization with fluorescent tags enables glucose monitoring via boronic acid-diol binding .

  • ADME profiling: Recent advances in LC-MS/MS allow precise quantification in plasma (LLOQ = 0.1 ng/mL) .

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